2-(1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidin-4-yl)acetic acid
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Overview
Description
2-(1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid
- 2-(1-((Benzyloxy)carbonyl)-2-ethylpiperidin-4-yl)acetic acid
Uniqueness
The presence of the trifluoromethyl group in 2-(1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidin-4-yl)acetic acid distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity and metabolic stability, potentially leading to unique biological activities.
Properties
Molecular Formula |
C16H18F3NO4 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
2-[1-phenylmethoxycarbonyl-2-(trifluoromethyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)13-8-12(9-14(21)22)6-7-20(13)15(23)24-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,21,22) |
InChI Key |
XXSJSMBSVYVXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1CC(=O)O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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